6-Fluoro-5-methylindoline
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Overview
Description
6-Fluoro-5-methylindoline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound belongs to the indoline family and is widely used in the synthesis of various organic compounds. In
Scientific Research Applications
6-Fluoro-5-methylindoline has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. This compound has been found to possess significant antitumor activity and has been used as a lead compound for the development of new anticancer drugs. Additionally, 6-Fluoro-5-methylindoline has been found to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mechanism Of Action
The mechanism of action of 6-Fluoro-5-methylindoline is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical And Physiological Effects
6-Fluoro-5-methylindoline has been found to exhibit significant biochemical and physiological effects. Studies have shown that this compound can induce DNA damage in cancer cells, leading to cell death. Additionally, it has been found to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 6-Fluoro-5-methylindoline in lab experiments is its potent activity against cancer cells and bacteria. This makes it a valuable compound for the development of new drugs and antibiotics. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of 6-Fluoro-5-methylindoline. One of the major areas of research is in the development of new drugs and antibiotics. This compound has shown significant activity against cancer cells and bacteria, making it a potential candidate for the development of new drugs and antibiotics. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 6-Fluoro-5-methylindoline is usually carried out using a multi-step process. The first step involves the condensation of 2-acetyl-1,2,3,4-tetrahydroquinoline with ethyl 2,2,2-trifluoroacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Friedel-Crafts reaction with anhydrous aluminum chloride, which leads to the formation of 6-Fluoro-5-methylindoline.
properties
CAS RN |
162100-50-7 |
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Product Name |
6-Fluoro-5-methylindoline |
Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
6-fluoro-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 |
InChI Key |
ILHXQOBTUCVYPL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1F)NCC2 |
Canonical SMILES |
CC1=CC2=C(C=C1F)NCC2 |
synonyms |
1H-Indole,6-fluoro-2,3-dihydro-5-methyl-(9CI) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.